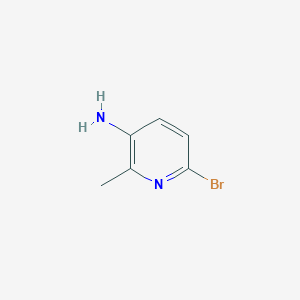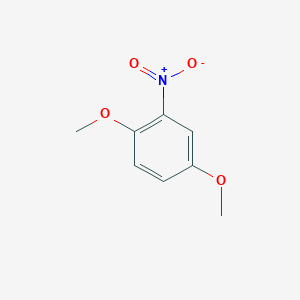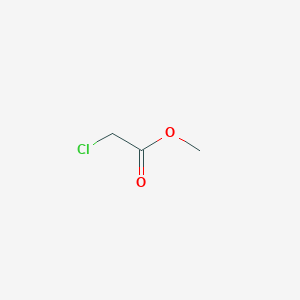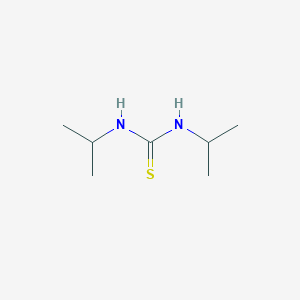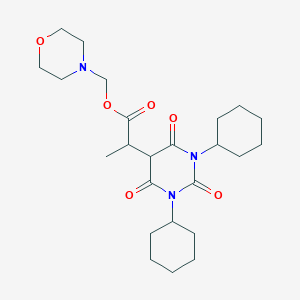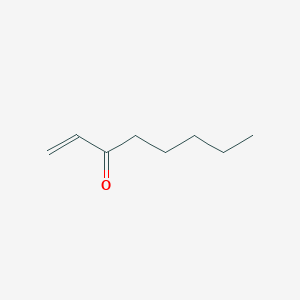
2,6-二甲基喹啉
描述
2,6-二甲基喹啉是一种有机化合物,分子式为C11H11N。它是喹啉的衍生物,其特征是在喹啉环的2位和6位上存在两个甲基。 该化合物也称为对甲苯喹那啶和6-甲基喹那啶 。 它是一种结晶固体,熔点为57-59°C,沸点为266-267°C .
科学研究应用
2,6-二甲基喹啉在科学研究中具有广泛的应用:
作用机制
2,6-二甲基喹啉主要通过抑制细胞色素P450酶发挥其作用。 它对CYP1A2的IC50为3.3 µM,对CYP2B6的IC50为480 µM 。这些酶的抑制会影响各种底物的代谢,包括药物和内源性化合物,通过干扰其氧化代谢途径。
类似化合物:
- 2,7-二甲基喹啉
- 6-甲基喹啉
- 8-硝基喹啉
- 7-甲基喹啉
比较: 2,6-二甲基喹啉因其对CYP1A2和CYP2B6酶的特定抑制作用而独一无二。 虽然其他甲基喹啉衍生物也可能表现出生物活性,但2,6-二甲基喹啉中甲基的位置使其具有独特的化学和生物学性质 .
生化分析
Biochemical Properties
2,6-Dimethylquinoline plays a significant role in biochemical reactions, primarily as an inhibitor of cytochrome P450 enzymes. It has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) with an IC50 value of 3.3 μM . Additionally, it inhibits cytochrome P450 2B6 (CYP2B6) activity with an IC50 of 480 μM . These interactions suggest that 2,6-Dimethylquinoline can modulate the metabolism of various substrates processed by these enzymes.
Cellular Effects
2,6-Dimethylquinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 enzymes, it can alter the metabolic processing of drugs and endogenous compounds, potentially affecting cell function and viability. The inhibition of CYP1A2 and CYP2B6 can lead to changes in the levels of reactive oxygen species (ROS) and other metabolites, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,6-Dimethylquinoline exerts its effects through direct binding interactions with cytochrome P450 enzymes. This binding inhibits the enzymatic activity of CYP1A2 and CYP2B6, leading to reduced metabolism of their substrates. The inhibition of these enzymes can result in altered gene expression and changes in the cellular redox state, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethylquinoline can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and light may lead to degradation, potentially reducing its inhibitory potency. Long-term studies have shown that 2,6-Dimethylquinoline can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although the exact duration of stability may vary .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylquinoline in animal models vary with different dosages. At low doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the inhibitory potency increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
2,6-Dimethylquinoline is involved in metabolic pathways related to the inhibition of cytochrome P450 enzymes. It interacts with CYP1A2 and CYP2B6, affecting the metabolism of various substrates, including drugs and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2,6-Dimethylquinoline is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments. The compound may also interact with binding proteins that influence its localization and accumulation within specific tissues .
Subcellular Localization
2,6-Dimethylquinoline is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are closely associated with its presence in the endoplasmic reticulum, where it can effectively inhibit cytochrome P450 enzymes .
准备方法
合成路线和反应条件: 2,6-二甲基喹啉可以通过多种方法合成。 一种常见的方法是Skraup合成,该方法从苯胺氮与丙烯醛的迈克尔加成开始,然后进行亲电芳香取代、脱水和氧化,得到喹啉衍生物 。 另一种方法是将2,4(1H,3H)-喹啉二酮与乙炔二羧酸二乙酯在三乙胺存在下于乙醇中反应 .
工业生产方法: 2,6-二甲基喹啉的工业生产通常涉及使用优化的反应条件进行大规模化学合成,以确保高收率和纯度。工业生产方法的具体细节通常是专有的,并且可能因制造商而异。
化学反应分析
反应类型: 2,6-二甲基喹啉经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 亲电取代反应可以在喹啉环上发生,通常使用卤素或硝化剂等试剂。
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生喹啉N-氧化物,而取代反应可以在喹啉环上引入各种官能团 .
相似化合物的比较
- 2,7-Dimethylquinoline
- 6-Methylquinoline
- 8-Nitroquinoline
- 7-Methylquinoline
Comparison: 2,6-Dimethylquinoline is unique due to its specific inhibitory effects on CYP1A2 and CYP2B6 enzymes. While other methylquinoline derivatives may also exhibit biological activity, the position of the methyl groups in 2,6-Dimethylquinoline contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSZKIOGBRMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044153 | |
| Record name | 2,6-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Dimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
877-43-0 | |
| Record name | 2,6-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST0M1T4MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



